![molecular formula C8H10N2O3S2 B5751786 N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)
N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide, also known as AMSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry due to their diverse biological activities. AMSA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II. This enzyme is essential for DNA replication and repair, and its inhibition can lead to DNA damage and cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been found to have antiviral and antibacterial properties, suggesting that it may have potential as an antiviral or antibacterial agent. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide is its diverse biological activities, which make it a promising candidate for further investigation. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been found to be toxic to some normal cells, which may limit its potential as a therapeutic agent. Additionally, this compound has been shown to have limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide. One area of interest is the development of new analogs of this compound with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide involves the reaction of 4-aminobenzenesulfonamide with 2-mercaptoacetic acid. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase II, which is involved in DNA replication and repair.
Propriétés
IUPAC Name |
N-(4-sulfamoylphenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c9-15(12,13)7-3-1-6(2-4-7)10-8(11)5-14/h1-4,14H,5H2,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCGYRTZHNNMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CS)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

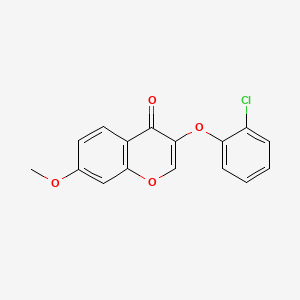

![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)
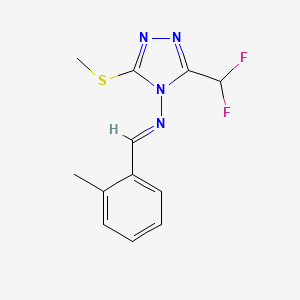
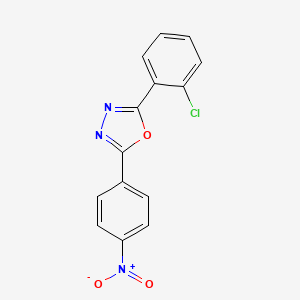
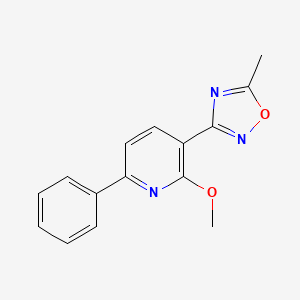

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
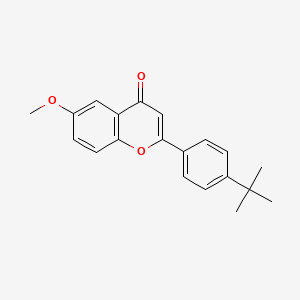
![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)
![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
